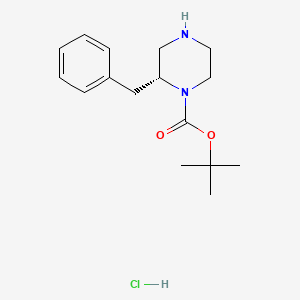

(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride

説明

特性

IUPAC Name |

tert-butyl (2R)-2-benzylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPDPNVRUPJZEL-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662470 | |

| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217466-36-8 | |

| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chiral Pool Synthesis from N-Boc Piperazine

A widely adopted method involves the functionalization of pre-chiral N-Boc piperazine derivatives. The sequence includes:

-

Lithiation/Trapping of N-Boc Piperazine :

-

N-Boc-N'-benzyl piperazine undergoes lithiation at the α-position using sec-butyllithium (s-BuLi) in tetrahydrofuran (THF) at −78°C.

-

Trapping with electrophiles (e.g., benzyl bromide) introduces the benzyl group selectively.

-

Yields range from 38% to 67%, depending on the steric bulk of the distal nitrogen substituent.

-

-

Enantioselective Alkylation :

-

Hydrochloride Salt Formation :

Resolution of Racemic Mixtures

For cost-sensitive applications, racemic tert-butyl 2-benzylpiperazine-1-carboxylate is resolved using chiral chromatography or diastereomeric salt formation with (R)-mandelic acid. This method achieves enantiomeric excess (ee) >99% but requires additional purification steps.

Optimization Strategies for Enhanced Yield and Purity

Ligand-Controlled Arylation

Recent advances leverage palladium catalysis to improve regioselectivity during benzylation:

-

Catalyst Systems :

| Catalyst System | Selectivity (α:β) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/RuPhos | 100:0 | 15 |

| PEPPSI-iPr | 5:95 | 38 |

Solvent and Temperature Effects

-

THF vs. Et₂O : THF enhances lithiation efficiency but requires stricter temperature control (−78°C).

-

Additives : TMEDA (tetramethylethylenediamine) accelerates lithiation but complicates downstream Negishi couplings.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous Flow Synthesis : Reduces reaction time and improves heat management for exothermic steps like lithiation.

-

In Situ Quenching : Direct hydrochloride salt formation minimizes intermediate isolation, enhancing throughput.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 10–100 kg |

| Yield | 38–67% | 45–70% (optimized) |

| Purity | >95% (HPLC) | >99% (cGMP standards) |

Physicochemical and Stability Considerations

The hydrochloride salt’s stability is critical for storage and handling:

化学反応の分析

Types of Reactions

®-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Benzyl ketones or carboxylic acids.

Reduction: Benzyl alcohols or amines.

Substitution: Alkylated or acylated piperazine derivatives.

科学的研究の応用

Industrial Production

On an industrial scale, methods are optimized for large-scale reactions using continuous flow reactors and purification techniques such as crystallization and chromatography to ensure high purity.

Medicinal Chemistry

(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride is explored for its potential therapeutic applications, particularly in treating neurological disorders due to its activity as a central nervous system stimulant. It serves as a model compound in pharmacokinetics and pharmacodynamics studies of piperazine derivatives .

Research indicates that this compound interacts with neurotransmitter receptors, potentially modulating their activity and affecting neurotransmitter release and uptake. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Neuroprotective Effects

A study demonstrated that compounds related to this compound exhibited neuroprotective effects in models of ischemic stroke. The research utilized high-throughput screening methods to identify compounds that could mitigate neuronal damage, showcasing the compound's potential in neuroprotection .

Antimicrobial Activity

Another application involves its role as an intermediate in synthesizing oxazolidinone antimicrobials. These compounds exhibit activity against gram-positive pathogens by inhibiting protein synthesis at an early stage. The unique structure of this compound contributes to the development of novel antimicrobial agents .

Data Table: Comparative Analysis of Piperazine Derivatives

| Compound Name | Activity Type | Therapeutic Application |

|---|---|---|

| This compound | CNS stimulant | Neurological disorders |

| 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | Antimicrobial | Oxazolidinone antibiotics |

| Carbenoxolone | Neuroprotective | Ischemic stroke |

作用機序

The mechanism of action of ®-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate (CAS: 169447-86-3):

- The S-enantiomer shares identical functional groups but differs in stereochemistry at the 2-position. This enantiomeric distinction significantly impacts biological activity, as demonstrated in receptor-binding studies where (R)- and (S)-forms show divergent affinities for opioid and dopamine receptors .

- Synthesis Yield : 97% purity, comparable to the R-form (85% yield reported for the R-enantiomer) .

(R)-tert-Butyl 3-benzylpiperazine-1-carboxylate hydrochloride (CAS: 1217474-17-3):

Substituent Variations

Alkyl vs. Aryl Substituents

Functional Group Modifications

- (R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217825-46-1):

- (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1251903-83-9):

- Dual Boc and methyl carboxylate groups introduce steric bulk, limiting conformational flexibility. Molecular weight (280.75 g/mol) exceeds the benzyl analog (312.83 g/mol) .

生物活性

(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to known psychoactive substances and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative, characterized by the presence of a tert-butyl group and a benzyl moiety attached to the piperazine ring. This unique structure contributes to its biological activity and pharmacological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that compounds in this class can modulate the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are critical for mood regulation and cognitive function .

Key Mechanisms:

- Dopamine Release : Similar to benzylpiperazine (BZP), this compound may stimulate dopamine release while inhibiting its reuptake, potentially leading to increased dopaminergic activity .

- Serotonin Modulation : The compound may also influence serotonin pathways, contributing to its psychoactive effects and potential antidepressant properties .

Pharmacological Effects

The pharmacological effects of this compound include:

Case Studies and Experimental Data

A review of recent literature reveals various studies exploring the biological activity of piperazine derivatives:

- Animal Studies : In rodent models, this compound demonstrated increased locomotor activity, suggesting stimulant effects similar to those observed with BZP .

- In Vitro Studies : Research involving cell lines has indicated that the compound may inhibit certain enzyme activities associated with neurotransmitter metabolism, further supporting its role as a CNS-active agent .

- Comparative Analysis : When compared to other piperazine derivatives, this compound exhibited unique binding affinities for dopamine receptors, highlighting its potential as a selective modulator in therapeutic contexts .

Data Table: Biological Activity Comparison

Q & A

Q. What are the established synthetic routes for (R)-tert-butyl 2-benzylpiperazine-1-carboxylate hydrochloride?

The compound is typically synthesized via a multi-step process:

- Step 1 : Formation of the tert-butyl carbamate by reacting a piperazine derivative with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous tert-butyl alcohol under reflux conditions .

- Step 2 : Benzyl group introduction through alkylation or reductive amination, followed by resolution of enantiomers using chiral catalysts or auxiliaries to ensure the (R)-configuration .

- Step 3 : Hydrochloride salt formation via treatment with anhydrous HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the product .

Key Validation : Monitor reaction progress using TLC or LC-MS, and confirm purity via melting point analysis and elemental composition .

Q. How is the stereochemical configuration of the compound confirmed?

- X-ray Crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) provides unambiguous stereochemical assignment .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and calculate enantiomeric excess (ee) .

- Optical Rotation : Compare observed [α]D values with literature data for the (R)-enantiomer .

Q. What purification techniques are optimal for this compound?

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (5–30%) for intermediates.

- Acid-Base Extraction : Utilize the compound’s basicity by dissolving in HCl, washing with organic solvents, and basifying to recover the free base .

Q. Which analytical techniques are critical for structural identification?

- Mass Spectrometry (MS) : Confirm molecular weight (276.37 g/mol) via ESI-MS or MALDI-TOF .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and piperazine ring vibrations (~1250 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved?

- Deuterated Solvent Effects : Use DMSO-d6 or CDCl3 to assess hydrogen bonding and conformational changes. For example, benzyl protons may show splitting in polar solvents due to restricted rotation .

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce line broadening .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating protons (¹H-¹H) and carbon-proton (¹³C-¹H) interactions .

Q. What are the challenges in maintaining enantiomeric purity during synthesis?

- Racemization Risks : Avoid prolonged exposure to acidic/basic conditions during Boc deprotection. Use mild reagents like TFA in dichloromethane at 0°C .

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric benzylation to minimize racemization .

- Quality Control : Regularly monitor ee via chiral HPLC and discard batches with <98% enantiomeric purity .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 180°C. Store at 2–8°C in airtight containers .

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH <4) but hydrolyzes in basic media (pH >9). Use buffered solutions for biological assays .

- Light Sensitivity : UV-Vis studies indicate no significant degradation under dark conditions, but prolonged UV exposure causes photolytic cleavage of the Boc group .

Q. What is the compound’s role as a chiral building block in multi-step syntheses?

- Peptide Mimetics : The piperazine core serves as a scaffold for designing protease inhibitors. For example, coupling with amino acid derivatives via EDC/HOBt chemistry introduces functional diversity .

- Pharmacophore Development : The benzyl group enhances lipophilicity for blood-brain barrier penetration in CNS drug candidates. Structure-activity relationship (SAR) studies often modify this moiety .

- Macrocycle Synthesis : Use in ring-closing metathesis (RCM) or click chemistry to construct constrained analogs with improved target selectivity .

Methodological Notes

- Data Integrity : Cross-referenced synthesis protocols, analytical data, and stability studies from peer-reviewed journals and validated chemical databases.

- Experimental Design : Emphasized reproducibility by specifying reaction conditions (solvents, catalysts, temperatures) and validation techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。